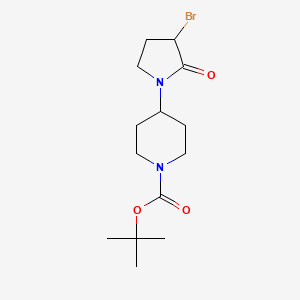
2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromobenzyl group and a phenyl group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole typically involves the reaction of 3-bromobenzyl bromide with phenylhydroxylamine in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl group, leading to the formation of bromobenzaldehyde derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to the formation of dihydroisoxazole derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Bromobenzaldehyde derivatives.
Reduction: Dihydroisoxazole derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways.
類似化合物との比較
2-(3-Chlorobenzyl)-5-phenyl-2,5-dihydroisoxazole: Similar structure but with a chlorine atom instead of bromine.
2-(3-Methylbenzyl)-5-phenyl-2,5-dihydroisoxazole: Similar structure but with a methyl group instead of bromine.
2-(3-Nitrobenzyl)-5-phenyl-2,5-dihydroisoxazole: Similar structure but with a nitro group instead of bromine.
Uniqueness: The presence of the bromine atom in 2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets.
特性
IUPAC Name |
2-[(3-bromophenyl)methyl]-5-phenyl-5H-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c17-15-8-4-5-13(11-15)12-18-10-9-16(19-18)14-6-2-1-3-7-14/h1-11,16H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKUIVXCANZHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CN(O2)CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2757686.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2757687.png)
![8-chloro-10-ethoxy-2-(4-methylbenzenesulfonyl)-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2757688.png)
![4-{2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2757689.png)
![2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2757690.png)
![(E)-N-[(5Z)-4-benzyl-3-(benzylsulfanyl)-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2757691.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2757692.png)



![1,2-Diazaspiro[2.5]oct-1-en-6-ol](/img/structure/B2757699.png)
